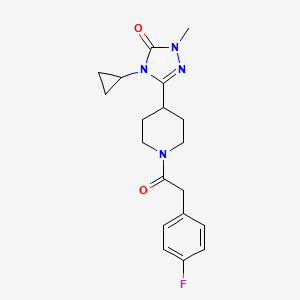
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797260-59-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23FN4O2 with a molecular weight of 390.5 g/mol. The structure features a triazole ring, which is known for its significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN4O2 |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1797260-59-3 |
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The compound shares structural similarities with other triazole compounds that have demonstrated broad-spectrum antifungal activity. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various fungal strains due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Structure-Activity Relationship (SAR):
The SAR studies suggest that modifications at specific positions on the triazole ring can enhance antifungal potency. For example, the introduction of fluorine substituents has been associated with increased activity against Candida species .
Antibacterial Activity
In addition to antifungal properties, there is emerging evidence regarding the antibacterial activity of triazole derivatives. The compound has been evaluated against Gram-positive and Gram-negative bacteria. A study reported that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ceftriaxone .
Case Study:
In vitro assays showed that derivatives similar to our compound had MIC values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli. These findings indicate a promising antibacterial profile that warrants further investigation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways: Like other triazoles, it may inhibit enzymes critical for fungal and bacterial growth.
- Membrane Disruption: The compound could affect membrane integrity by disrupting lipid synthesis.
科学的研究の応用
Research indicates that this compound exhibits a range of biological activities, particularly in the field of oncology and neurology.
Anticancer Activity
In vitro studies have shown that 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one demonstrates significant anticancer properties. It was evaluated against various cancer cell lines using the National Cancer Institute's protocols. The compound displayed promising results with mean growth inhibition values indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary studies suggest it has effective antibacterial properties against several strains of bacteria, making it a candidate for further development in treating bacterial infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against a panel of human tumor cell lines. The results indicated that it inhibited cell growth significantly at low concentrations, suggesting its viability as a lead compound for further drug development .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. It was tested against common pathogenic bacteria and showed effective inhibition rates comparable to established antibiotics. This opens avenues for its use in treating infections caused by resistant strains .
特性
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-22-19(26)24(16-6-7-16)18(21-22)14-8-10-23(11-9-14)17(25)12-13-2-4-15(20)5-3-13/h2-5,14,16H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPISIVDJCTTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














